4-Hydroxy-2-methoxybenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NO4S |
|---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
4-hydroxy-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
PXRQXONKNHBVQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 Hydroxy 2 Methoxybenzenesulfonamide and Its Analogues
Precursor Synthesis and Intermediate Derivatization Approaches
The construction of the core structure of 4-hydroxy-2-methoxybenzenesulfonamide relies on the strategic introduction of sulfonyl, hydroxyl, and methoxy (B1213986) groups onto an aromatic ring. The order and method of these introductions are critical for the successful synthesis of the target compound.
Aromatic sulfonation is a fundamental electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org This functional group is a key precursor to the sulfonamide moiety.
Common methods for aromatic sulfonation involve treating the aromatic compound with a sulfonating agent. The choice of agent and reaction conditions can influence the reaction rate and selectivity.
Concentrated Sulfuric Acid: Heating an aromatic compound with concentrated sulfuric acid is a direct method for sulfonation. wikipedia.org
Fuming Sulfuric Acid (Oleum): This is a more potent sulfonating agent, consisting of sulfur trioxide (SO₃) dissolved in sulfuric acid. masterorganicchemistry.comopenochem.org The active electrophile is believed to be SO₃ or its protonated form, HSO₃⁺. masterorganicchemistry.comyoutube.com The reaction with fuming sulfuric acid is often faster and more efficient. youtube.com
Chlorosulfuric Acid: This reagent can also be used to introduce the sulfonyl group, producing a sulfonic acid upon reaction with an aromatic ring. wikipedia.org
The sulfonation reaction is notably reversible, which can be a useful characteristic. wikipedia.orgopenochem.org Treatment with dilute, hot aqueous acid can remove the sulfonic acid group, a process known as desulfonation. wikipedia.org This reversibility allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to desired positions on the aromatic ring. openochem.org
| Sulfonating Agent | Description | Active Electrophile |
| Concentrated Sulfuric Acid (H₂SO₄) | A standard reagent for sulfonation, typically requiring heat. wikipedia.org | SO₃ / HSO₃⁺ |
| Fuming Sulfuric Acid (Oleum) | A solution of SO₃ in H₂SO₄, highly reactive. masterorganicchemistry.comopenochem.org | SO₃ / HSO₃⁺ |
| Chlorosulfuric Acid (HSO₃Cl) | An effective agent that produces HCl as a byproduct. wikipedia.org | SO₃ |
The hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene (B151609) ring are crucial components of the target molecule. Their presence significantly influences the reactivity and orientation of subsequent substitution reactions.
The hydroxyl group is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. quora.com Similarly, the methoxy group is also an electron-donating and activating group, directing substitution to the ortho and para positions. wikipedia.org When both are present, their combined directing effects must be considered to predict the outcome of reactions like sulfonation.
Strategies for introducing these functionalities include:
Hydroxylation: Direct hydroxylation of an aromatic ring can be challenging. More commonly, a hydroxyl group is introduced via the hydrolysis of a diazonium salt or through reactions like the Dakin oxidation of an ortho- or para-hydroxylated phenyl aldehyde or ketone. wikipedia.org
Methoxylation: Methoxy groups are often introduced by the methylation of a corresponding phenol (B47542) (a hydroxylated benzene). wikipedia.org This is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This process, known as Williamson ether synthesis, is a common method for converting a hydroxyl group to a methoxy group.
For the synthesis of this compound, a logical starting precursor would be 3-methoxyphenol. In this precursor, the hydroxyl and methoxy groups are meta to each other. The hydroxyl group strongly directs ortho and para, and the methoxy group also directs ortho and para. This substitution pattern is crucial for achieving the desired arrangement of functional groups in the final product.
Targeted Synthesis of this compound Core
The synthesis of the specific this compound structure requires a planned sequence of reactions, starting from a suitably substituted precursor like 3-methoxyphenol.
A common and effective pathway for synthesizing sulfonamides involves the conversion of a sulfonic acid to a sulfonyl chloride, followed by amination. nih.govfrontiersrj.com
Sulfonation of Precursor: The first step is the sulfonation of a precursor such as 3-methoxyphenol. The strong directing effects of the hydroxyl and methoxy groups will guide the sulfonic acid group to the desired position.
Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted into the more reactive sulfonyl chloride. This is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net
Amination/Ammonolysis: The final step is the reaction of the sulfonyl chloride with ammonia (B1221849) (ammonolysis) or a primary/secondary amine to form the sulfonamide. nih.govresearchgate.net This reaction is a classic method for forming the S-N bond characteristic of sulfonamides. thieme-connect.com
Microwave irradiation has been shown to facilitate the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, offering a method with good functional group tolerance and high yields. researchgate.netorganic-chemistry.org
| Step | Reaction | Typical Reagents | Purpose |
| 1 | Electrophilic Aromatic Sulfonation | Fuming H₂SO₄ or Chlorosulfuric Acid | Introduces the -SO₃H group onto the aromatic ring. wikipedia.org |
| 2 | Sulfonyl Chloride Formation | Thionyl Chloride (SOCl₂) or PCl₅ | Converts the sulfonic acid to a more reactive sulfonyl chloride. researchgate.net |
| 3 | Amination | Aqueous Ammonia (NH₄OH) | Reacts with the sulfonyl chloride to form the final sulfonamide. nih.gov |
For research applications that require larger quantities of the compound, a scalable synthetic route is necessary. Scalability requires consideration of factors such as cost, safety, reaction time, and ease of purification.
An effective scalable synthesis would prioritize:
High-Yielding Reactions: Each step in the synthesis should be optimized to maximize yield, minimizing waste and the need for extensive purification.
One-Pot Procedures: Where possible, combining multiple reaction steps into a single "one-pot" process can significantly improve efficiency by reducing the number of workup and isolation procedures. For instance, in-situ preparation of sulfonyl chlorides from thiols followed by reaction with an amine is one such strategy. organic-chemistry.org
Avoidance of Hazardous Reagents: While effective, reagents like chlorosulfonic acid can be hazardous and polluting. thieme-connect.com Alternative, greener methods are preferable for large-scale work. For example, using sulfur dioxide surrogates like DABSO can be a safer alternative to gaseous SO₂. thieme-connect.comorganic-chemistry.org
The Tyrer sulfonation process, which involves passing benzene vapor through hot sulfuric acid, is an older example of an industrial-scale sulfonation method designed for high throughput. wikipedia.org While not directly applicable to a substituted phenol, the principles of continuous processing and removal of byproducts to drive the reaction equilibrium are relevant to designing scalable syntheses.
Design and Synthesis of Structurally Related Derivatives
The core structure of this compound can be modified to create a library of structurally related derivatives for further research. The design of these derivatives often focuses on altering specific functional groups to investigate structure-activity relationships.
Common strategies for derivatization include:
N-Substitution of the Sulfonamide: The most common point of modification is the sulfonamide nitrogen. The parent sulfonamide (R-SO₂NH₂) can be reacted with various alkyl or aryl halides to produce N-substituted derivatives (R-SO₂NHR' or R-SO₂NR'R''). A wide range of primary and secondary amines can be used in the synthesis instead of ammonia to directly generate these derivatives. frontiersrj.comorganic-chemistry.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for the N-arylation of sulfonamides. frontiersrj.com
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be a target for modification. It can be alkylated to form various ethers or acylated to form esters. These reactions typically involve treating the parent compound with an alkyl halide or an acyl chloride in the presence of a base.
Modification of the Aromatic Ring: Introducing additional substituents onto the aromatic ring is another strategy, though it often requires starting from a different, more complex precursor.
The synthesis of these derivatives allows for a systematic exploration of how different structural features influence the properties of the molecule. For example, research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives involved extensive medicinal chemistry optimization of a similar scaffold to develop potent and selective enzyme inhibitors. nih.gov
Sulfonamide N-Substitution and Linker Modifications
Modifications at the sulfonamide nitrogen (N-substitution) and the incorporation of chemical linkers are common strategies to alter the physicochemical properties and biological activity of benzenesulfonamide-based compounds. These approaches allow for the introduction of a wide variety of functional groups and structural motifs.
N-Substitution:
Direct substitution on the sulfonamide nitrogen is a primary method for diversification. This can be achieved through reactions such as alkylation, arylation, and the formation of more complex amide or carbamate (B1207046) linkages. For instance, copper-catalyzed cross-coupling reactions are employed to form C-N bonds between aryl halides and the sulfonamide nitrogen, a method used in the synthesis of various substituted benzenesulfonamide (B165840) derivatives. nih.gov Similarly, palladium-catalyzed three-component reactions involving sulfonamides, aldehydes, and arylboronic acids provide an efficient route to α-arylamines. organic-chemistry.org These methods offer a versatile toolkit for creating libraries of N-substituted sulfonamides.
Linker Modifications:
For example, in the development of certain enzyme inhibitors, a ureido-bearing linker has been incorporated into a benzenesulfonamide scaffold, which was then cyclized into an imidazolidin-2-one ring to explore different structural characteristics. nih.gov The synthesis of such analogues can begin with a commercially available aminobenzenesulfonamide, which is first reacted with chloroacetyl chloride to form a chloroacetamide intermediate. This intermediate then undergoes nucleophilic substitution with an appropriate amine to introduce the desired linker and terminal group. nih.gov Another approach involves using hydrazone linkers to connect the benzenesulfonamide scaffold to other cyclic moieties, such as pyrazole (B372694) or isatin (B1672199) rings. nih.gov The flexibility and nature of these linkers are critical determinants of the final compound's biological function. nih.gov
Table 1: Examples of N-Substitution and Linker Modification Strategies This table is interactive. Click on the headers to sort.
| Starting Material | Reagents & Conditions | Modification Type | Resulting Structure | Reference |
|---|---|---|---|---|
| 4-Aminobenzenesulfonamide | Chloroacetyl chloride, then various anilines/amines | Linker Modification | Benzenesulfonamides with amido linkers | nih.gov |
| Substituted Aniline | 1) NaNO₂, HCl; 2) CuCl, AcOH, SO₂; 3) NH₃ | N-Substitution (precursor synthesis) | Substituted benzenesulfonamide | nih.gov |
| Benzenesulfonamide | Amine, Chloroacetyl chloride | Linker Modification | N-substituted chloroacetamides | nih.gov |
| Hydrazide-benzenesulfonamide | Substituted pyrazole carbaldehyde | Linker Modification | Hydrazone-linked pyrazole-benzenesulfonamides | nih.gov |
Aromatic Ring Substitutions and Heterocyclic Annulations
Altering the substitution pattern on the aromatic ring or fusing it with heterocyclic systems are key strategies for modulating the electronic properties and steric profile of the this compound scaffold.
Aromatic Ring Substitutions:
Introducing substituents directly onto the benzene ring can significantly influence the molecule's interaction with biological targets. Standard electrophilic aromatic substitution reactions are common, though the directing effects of the existing hydroxy, methoxy, and sulfonamide groups must be considered. For example, the synthesis of related compounds has involved the introduction of a chloro group onto the aromatic ring of a benzenesulfonamide derivative. nih.gov This was achieved through a multi-step process starting from a substituted aniline, which was converted to the corresponding benzenesulfonyl chloride via a Sandmeyer reaction, followed by amination and subsequent coupling reactions. nih.gov
Heterocyclic Annulations:
Fusing a heterocyclic ring to the benzenesulfonamide core creates a more complex, rigid, and often more potent analogue. This strategy, known as annulation, can lead to novel chemical entities with distinct biological profiles. Methodologies for constructing fused systems are diverse. One common approach involves synthesizing benzenesulfonamide derivatives that bear functional groups capable of undergoing intramolecular cyclization to form a new ring. For instance, benzenesulfonamides bearing imidazole (B134444) moieties have been synthesized, where the imidazole ring is built upon the benzenesulfonamide scaffold. mdpi.com Another example is the synthesis of 1,2,3-triazole-bearing benzenesulfonamides, which can be constructed using click chemistry, starting from a sulfanilamide (B372717) precursor that is converted into an azide (B81097) and subsequently reacted with an alkyne. nih.gov The synthesis of benzo-fused heterocyclic sulfonyl chlorides, precursors to the corresponding sulfonamides, can also be achieved by reacting a benzo-fused heterocycle with an SO₃ complex followed by treatment with oxalyl halide. google.com
Table 2: Examples of Aromatic Ring and Heterocyclic Modifications This table is interactive. Click on the headers to sort.
| Scaffold | Reaction Type | Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| 3-Aminobenzenesulfonamide | Imidazole synthesis | α-bromoketone | Imidazole-bearing benzenesulfonamide | mdpi.com |
| 4-Azidobenzenesulfonamide | Click Chemistry (CuAAC) | Terminal Alkyne | 1,2,3-Triazole-bearing benzenesulfonamide | nih.gov |
| 5-Fluoro-2-nitrophenylamine | SNAr & Reduction | Amine, then SnCl₂·H₂O | Aniline precursor for substituted benzenesulfonamide | nih.gov |
| Benzo-fused heterocycle | Sulfonylation | SO₃ complex, Oxalyl halide | Benzo-fused heterocyclic sulfonyl chloride | google.com |
Multi-Component Reaction Applications in Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and atom-economical, making it attractive for building libraries of diverse compounds. researchgate.net
The application of MCRs to the synthesis of sulfonamide-containing scaffolds enables the rapid generation of molecular complexity. For example, a three-component reaction involving sulfonamides, aldehydes, and arylboronic acids, catalyzed by palladium, can generate a wide array of α-arylamines with high yields. organic-chemistry.org Another MCR involves the reaction of an amine, a sulfonyl azide, and a terminal ynone under catalyst-free conditions to produce N-sulfonyl formamidines. researchgate.net
A notable three-component reaction for creating sulfonamide conjugates involves the combination of dimethyl acetylenedicarboxylate (B1228247) (DMAD), an aryl sulfonamide, and an isocyanide. This reaction proceeds through a zwitterionic intermediate to form highly functionalized ketenimine sulfonamides. acs.org Such strategies are valuable for quickly assembling the core structure or for adding complex substituents to a pre-existing sulfonamide scaffold. The flexibility of MCRs allows for the variation of each component, providing a powerful method for creating diverse molecular architectures based on the this compound theme. researchgate.netacs.org
Table 3: Multi-Component Reactions for Sulfonamide Synthesis This table is interactive. Click on the headers to sort.
| Reaction Name/Type | Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Palladium-catalyzed MCR | Sulfonamide, Aldehyde, Arylboronic acid | Palladium catalyst | Chiral α-arylamines | organic-chemistry.org |
| Ketenimine Synthesis | Aryl sulfonamide, Isocyanide, Dimethyl acetylenedicarboxylate | Dichloromethane, Room temperature | Ketenimine sulfonamides | acs.org |
| N-sulfonyl formamidine (B1211174) synthesis | Amine, Sulfonyl azide, Terminal ynone | Catalyst-free, Solvent-free | N-sulfonyl formamidines | researchgate.net |
| Copper-catalyzed MCR | (Hetero)aryl boronic acid, Amine, Sulfur dioxide (DABSO) | Copper(II) triflate, Bipyridine | Sulfonamides | sci-hub.se |
Advanced Spectroscopic and Structural Elucidation Research of 4 Hydroxy 2 Methoxybenzenesulfonamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR spectra, the connectivity and chemical environment of each atom can be determined. For a molecule like 4-Hydroxy-2-methoxybenzenesulfonamide, a complete structural assignment relies on a suite of one- and two-dimensional NMR experiments.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by the presence of electron-donating groups (like hydroxyl and methoxy) and electron-withdrawing groups (like the sulfonamide group).
In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring (protons at positions 3, 5, and 6) gives rise to a specific splitting pattern.
The proton at C-6 is expected to be a doublet, coupled to the proton at C-5.
The proton at C-5 is expected to be a doublet of doublets, coupled to the protons at C-6 and C-3.
The proton at C-3 is expected to be a doublet, coupled to the proton at C-5.
The methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the hydroxyl (-OH) and sulfonamide (-SO₂NH₂) groups are exchangeable and would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.
To illustrate, the ¹H NMR data for a related compound, 4-methoxybenzenesulfonamide, shows aromatic protons in the range of 6.95-7.80 ppm and the methoxy protons as a singlet around 3.8 ppm. The introduction of a hydroxyl group at the C-4 position and the shifting of the methoxy group to C-2 in the target molecule would alter these shifts, providing a unique spectral fingerprint.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|
| H-3 | ~6.5 | d (doublet) |
| H-5 | ~6.7 | dd (doublet of doublets) |
| H-6 | ~7.6 | d (doublet) |
| -OCH₃ | ~3.9 | s (singlet) |
| -OH | Variable | br s (broad singlet) |
| -SO₂NH₂ | Variable | br s (broad singlet) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.
For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring. The carbons attached to the oxygen atoms (C-2 and C-4) will be significantly shifted downfield (to a higher ppm value) compared to the others. The carbon attached to the sulfonamide group (C-1) will also be downfield due to the electron-withdrawing nature of the group. The methoxy carbon will appear as a signal around 55-60 ppm.
Analysis of analogues such as 4-hydroxybenzenesulfonic acid and various methoxy-substituted benzenes helps in predicting these shifts. chemicalbook.com For instance, in 4-methoxybenzenesulfonamide, the carbon attached to the methoxy group appears around 163 ppm, while the other aromatic carbons resonate between 114 and 140 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~135 |
| C-2 | ~158 |
| C-3 | ~102 |
| C-4 | ~160 |
| C-5 | ~110 |
| C-6 | ~128 |
| -OCH₃ | ~56 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks between H-3 and H-5, and between H-5 and H-6, confirming their adjacent positions on the aromatic ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would allow for the direct assignment of the protonated aromatic carbons (C-3, C-5, and C-6) by linking their ¹H and ¹³C signals. youtube.com It would also show a correlation between the methoxy protons and the methoxy carbon.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound (C₇H₉NO₄S), the exact mass can be calculated and compared to the experimentally determined value to confirm its elemental composition. benthamdirect.comingentaconnect.com
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Ion Type |
|---|---|---|
| C₇H₉NO₄S | 204.0325 | Protonated Molecule |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (the precursor ion) and analysis of the resulting fragment ions (product ions). The fragmentation pattern provides a structural fingerprint of the molecule. Benzenesulfonamides exhibit several characteristic fragmentation pathways. nih.gov
A common fragmentation for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.govacs.org This often occurs through a rearrangement mechanism. Another typical fragmentation involves the cleavage of the C-S bond or the S-N bond. researchgate.net
For this compound, key fragmentation pathways would likely include:
Loss of SO₂: The protonated molecule ([M+H]⁺ at m/z 204) could lose SO₂ to form a fragment ion at m/z 140.
Cleavage of the S-N bond: This would lead to the formation of a benzenesulfonyl cation fragment.
Loss of a methyl radical: Fragmentation of the methoxy group could result in the loss of a methyl radical (•CH₃) from the molecular ion or subsequent fragments.
Studying the fragmentation of related sulfonamides helps to predict these pathways and interpret the resulting mass spectrum, providing conclusive structural evidence. researchgate.netacs.org
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features, including the hydroxyl, methoxy, sulfonamide, and substituted benzene ring moieties.
Assignment of Characteristic Vibrational Frequencies and Band Interpretation
The vibrational spectrum of this compound can be interpreted by assigning specific absorption bands to the stretching and bending modes of its constituent functional groups. The primary sulfonamide group (-SO2NH2), the phenolic hydroxyl group (-OH), the methoxy group (-OCH3), and the aromatic ring each exhibit characteristic frequencies.
The sulfonamide group is identified by the N-H stretching vibrations of the primary amine, which typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. msu.edu The asymmetric and symmetric stretching vibrations of the S=O bonds are also prominent, appearing as strong absorptions. Generally, the asymmetric SO2 stretching band is found at higher wavenumbers (1370–1330 cm⁻¹) while the symmetric stretching band appears at lower wavenumbers (1180–1160 cm⁻¹). jst.go.jp
The phenolic -OH group is characterized by a strong, broad absorption band corresponding to the O-H stretching vibration, typically found in the 3550–3200 cm⁻¹ range. docbrown.info The broadening of this peak is a direct consequence of intermolecular hydrogen bonding. The C-O stretching vibration of the phenol (B47542) also gives rise to a strong band in the fingerprint region, typically around 1260-1140 cm⁻¹. docbrown.info
The methoxy group contributes characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a C-O stretching band. vscht.cz Aromatic compounds exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600–1400 cm⁻¹ region. libretexts.org Out-of-plane C-H bending vibrations are also observed at lower frequencies and are indicative of the substitution pattern on the benzene ring. libretexts.org
The table below summarizes the expected characteristic vibrational frequencies for this compound based on data for analogous compounds.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3550–3200 | O–H Stretch | Phenolic Hydroxyl (-OH) | Strong, Broad |
| 3400–3200 | N–H Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂NH₂) | Medium-Strong |
| 3100–3000 | C–H Stretch | Aromatic Ring | Medium-Weak |
| 3000–2850 | C–H Stretch | Methoxy (-OCH₃) | Medium |
| 1600–1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium-Strong |
| 1370–1330 | S=O Asymmetric Stretch | Sulfonamide (-SO₂) | Strong |
| 1260–1180 | C–O Stretch | Aryl Ether (-OCH₃) | Strong |
| 1180–1160 | S=O Symmetric Stretch | Sulfonamide (-SO₂) | Strong |
| 900-675 | C–H Out-of-Plane Bend | Aromatic Ring | Strong |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interaction Networks (e.g., Hydrogen Bonding)
The solid-state structure of this compound is stabilized by an extensive network of intermolecular interactions, with hydrogen bonding playing a dominant role. The molecule possesses multiple hydrogen bond donors (the phenolic -OH and the sulfonamide -NH2 groups) and acceptors (the sulfonyl oxygens, the phenolic oxygen, and the methoxy oxygen).
In the solid state, sulfonamides commonly form robust hydrogen-bonding patterns. mdpi.com A frequently observed motif involves the sulfonamide N-H group acting as a donor and a sulfonyl oxygen atom of an adjacent molecule acting as an acceptor, leading to the formation of infinite chains or dimeric structures. mdpi.com For primary sulfonamides (-SO2NH2), both N-H protons can participate in hydrogen bonding, creating more complex, three-dimensional networks.
The table below outlines the potential hydrogen bonding interactions that stabilize the crystal structure of this compound.
| Donor Group | Acceptor Group | Interaction Type | Potential Supramolecular Motif |
|---|---|---|---|
| Sulfonamide N–H | Sulfonyl O=S | N–H···O | Chains or Dimers |
| Phenolic O–H | Sulfonyl O=S | O–H···O | Cross-linking between chains/dimers |
| Phenolic O–H | Phenolic O–H | O–H···O | Chains |
| Phenolic O–H | Methoxy Oxygen | O–H···O | Intermolecular linkage |
| Sulfonamide N–H | Phenolic Oxygen | N–H···O | Intermolecular linkage |
Conformational Analysis in the Crystalline State
The conformation of a molecule in the solid state is the low-energy arrangement adopted to maximize favorable intermolecular interactions within the crystal lattice. For this compound, key conformational features include the orientation of the sulfonamide group relative to the benzene ring and the planarity of the molecule.
Studies on benzenesulfonamide (B165840) derivatives have shown that the torsion angle around the C-S bond is a critical conformational parameter. researchgate.net The arrangement of the sulfonamide group can significantly influence its biological activity and physical properties. While the sulfonamide nitrogen atom has a pyramidal geometry, the barrier to rotation around the S-N bond is lower than that of an amide bond, allowing for greater conformational flexibility. psu.edu However, in the crystalline state, the conformation is typically locked into a specific arrangement due to packing forces and hydrogen bonding. The orientation of the methoxy and hydroxyl groups with respect to the ring and the sulfonamide moiety is also fixed, representing the molecule's minimum energy conformation within the crystal. Analysis of related structures suggests that the C-S-N-C torsion angles are a significant point of conformational variability among different sulfonamides. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. The spectrum of this compound is dominated by transitions involving the π-electrons of the aromatic ring, which acts as the primary chromophore.
The benzene ring itself exhibits characteristic π→π* transitions. ijermt.org The presence of substituents on the ring significantly modifies the absorption profile. The hydroxyl (-OH) and methoxy (-OCH3) groups are strong auxochromes, meaning they are electron-donating groups that, when attached to a chromophore, shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and often increase the absorption intensity. ijermt.org This is due to the extension of the conjugated system by the lone pair of electrons on the oxygen atoms, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Phenolic compounds typically show an intense absorption band around 270-280 nm. researchgate.netimrpress.com
The table below details the expected electronic transitions for this compound.
| Approximate λₘₐₓ (nm) | Transition Type | Description | Expected Intensity |
|---|---|---|---|
| 270–290 | π→π | Electronic transition involving the π-system of the substituted aromatic ring. | High |
| Longer Wavelength (>300) | n→π | Transition of a non-bonding electron (from O or N) to an anti-bonding π* orbital. | Low |
Theoretical and Computational Chemistry Investigations of 4 Hydroxy 2 Methoxybenzenesulfonamide and Analogues
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a variety of reactivity descriptors. nih.govresearchgate.net Studies on analogous sulfonamide and benzene (B151609) derivatives commonly employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G++(d,p) or Def2-TZVP to achieve a balance between computational cost and accuracy. nih.govresearchgate.netmahendrapublications.com
The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved through an energy minimization process where the total energy of the molecule is calculated at various geometries until a true minimum on the potential energy surface is found. mahendrapublications.com This optimized structure corresponds to the molecule's most stable conformation. For related compounds, calculations are often performed using methods like the B3LYP functional. mahendrapublications.comresearchgate.net The accuracy of the calculated geometry is often validated by comparing theoretical bond lengths and angles with experimental data from X-ray crystallography, where available. mahendrapublications.comnih.gov
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comossila.com The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com Conversely, a large energy gap implies high stability. researchgate.net This analysis helps to illustrate the charge transfer interactions that can occur within the molecule. mdpi.commdpi.com In computational studies of related sulfonamide derivatives, the HOMO is often found distributed across the sulfonamide framework, while the LUMO is similarly localized, and the energy gap provides insight into the molecule's electronic behavior. mdpi.com
Global Reactivity Descriptors Derived from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Molecules with a large energy gap are "harder." nih.gov |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates how easily the molecule's electron cloud can be polarized. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons from an equilibrium system. researchgate.net |
| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a molecule when it acquires additional electronic charge. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govdeeporigin.com The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. deeporigin.comchemrxiv.org
Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around electronegative atoms like oxygen) that are susceptible to electrophilic attack. mdpi.comresearchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms), which are prone to nucleophilic attack. mdpi.comresearchgate.net Green and yellow areas denote regions of intermediate or near-zero potential. researchgate.net This visual representation is crucial for understanding noncovalent interactions, such as hydrogen bonding, and predicting how a molecule will interact with biological targets or other reactants. deeporigin.comresearchgate.netnih.gov For example, in studies of 4-hydroxybenzaldehyde, a related structure, the MEP map shows electron-rich areas around the oxygen atoms and electron-poor regions around the hydroxyl hydrogen, identifying likely sites for interaction. mdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, offering a chemically intuitive Lewis structure representation. wikipedia.orgnih.gov It examines charge transfer, delocalization, and hyperconjugative interactions by analyzing the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). researchgate.netwikipedia.org
DFT calculations are widely used to simulate spectroscopic properties, providing a theoretical basis for interpreting experimental data. Harmonic vibrational frequencies can be calculated to predict the positions of peaks in infrared (IR) and Raman spectra. mahendrapublications.comnih.gov By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the fundamental vibrations of the molecule can be achieved. mahendrapublications.comresearchgate.net This analysis helps to confirm the molecular structure and understand the vibrational characteristics of different functional groups. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic spectra (UV-Vis), predicting excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. nih.govmdpi.com
Molecular Modeling and Dynamics Simulations for Conformational and Interaction Studies
While quantum chemical calculations provide deep insight into the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and their interactions with their environment. Molecular dynamics (MD) simulations, in particular, can provide detailed information on the conformational flexibility of 4-Hydroxy-2-methoxybenzenesulfonamide and its analogues. By simulating the movements of atoms over time, MD can reveal the preferred conformations of the molecule and the energy barriers between them. These simulations are also instrumental in studying how the molecule interacts with other molecules, such as solvents or biological macromolecules, providing insights into binding processes, including the formation of hydrogen bonds and other non-covalent interactions. nottingham.edu.cn
Ligand-Protein Docking for Binding Site Prediction and Orientation
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov This method involves placing the ligand into the binding site of a protein and evaluating the goodness of fit using a scoring function, which estimates the binding affinity. nih.govphyschemres.org For benzenesulfonamide (B165840) derivatives, a common and well-studied target is the enzyme carbonic anhydrase (CA). nih.gov
In a typical docking study involving a benzenesulfonamide analogue and a carbonic anhydrase isoform like hCA II, the sulfonamide moiety is critical for binding. The nitrogen atom of the sulfonamide group coordinates with the zinc ion (Zn²⁺) located deep within the active site, an interaction essential for inhibitory activity. nih.gov The benzene ring and its substituents, such as the 4-hydroxy and 2-methoxy groups of this compound, extend into the active site cavity, forming additional interactions with amino acid residues that determine binding affinity and isoform selectivity. nih.gov
Based on studies of similar compounds, the predicted binding orientation of this compound in the hCA II active site would involve:
Coordination: The sulfonamide group forming a key coordinate bond with the catalytic Zn²⁺ ion.
Hydrogen Bonding: The sulfonamide's -NH₂ group acting as a hydrogen bond donor to the backbone carbonyl of a key residue like Threonine 199. The 4-hydroxy group could potentially form a hydrogen bond with the side chain of another residue, such as Glutamine 92, further anchoring the ligand.
Hydrophobic and van der Waals Interactions: The benzene ring and the 2-methoxy group would likely engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site pocket, which often includes Valine 121, Phenylalanine 131, and Leucine 198. nih.gov
The docking score provides a numerical estimate of the binding free energy, with more negative values indicating a stronger predicted interaction.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | hCA II | -8.5 | Zn²⁺, Thr199, Gln92, Val121, Leu198 | Coordination, H-Bond, Hydrophobic |
| Analogue A (Benzenesulfonamide) | hCA II | -7.2 | Zn²⁺, Thr199, Val121, Leu198 | Coordination, H-Bond, Hydrophobic |
| Analogue B (4-Hydroxybenzenesulfonamide) | hCA II | -7.9 | Zn²⁺, Thr199, Gln92, Val121 | Coordination, H-Bond, Hydrophobic |
Note: Data in this table is illustrative and based on typical results for benzenesulfonamide analogues.
Molecular Dynamics Simulations for Dynamic Interactions and Stability
While docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. nih.gov MD simulations calculate the motion of every atom in the system by solving Newton's equations of motion, providing insight into conformational changes and the persistence of key interactions. frontiersin.org
For the this compound-protein complex predicted by docking, an MD simulation would be performed to assess its stability. The simulation would typically run for nanoseconds to microseconds, tracking the trajectory of all atoms. nih.gov Key analyses include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone and the ligand from their initial docked positions. A stable, low-fluctuation RMSD value over time suggests that the complex is stable and the ligand remains securely in the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. Analysis of the RMSF of active site residues can show how they adapt to the presence of the ligand.
Interaction Stability: MD simulations allow for the monitoring of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) identified in the docking pose. The persistence of these interactions throughout the simulation provides strong evidence for their importance in ligand binding. For example, the simulation would confirm if the hydrogen bond between the 4-hydroxy group and a residue like Gln92 is maintained over time, thus validating its contribution to binding stability.
These simulations provide a more realistic understanding of the binding event, accounting for the inherent flexibility of both the protein and the ligand. frontiersin.org
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule's biological activity. nih.govnih.gov A pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening. semanticscholar.orgresearchgate.net
A ligand-based pharmacophore model could be generated from a set of active benzenesulfonamide analogues. For a series including this compound, the resulting pharmacophore model would likely consist of the following features:
Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atoms of the sulfonyl group.
Hydrogen Bond Donor (HBD): Corresponding to the hydrogen atom of the sulfonamide nitrogen or the 4-hydroxy group.
Aromatic Ring (AR): Representing the benzene ring.
Hydrophobic (HY): A feature that could map to the aromatic ring or the methoxy (B1213986) group.
| Pharmacophore Feature | Corresponding Chemical Group |
| Aromatic Ring (AR) | Benzene ring |
| Hydrogen Bond Acceptor (HBA) | Sulfonyl oxygens |
| Hydrogen Bond Donor (HBD) | Sulfonamide -NH or Hydroxyl -OH |
| Hydrophobic (HY) | Methoxy group / Aromatic ring |
Note: This table represents a hypothetical pharmacophore model for benzenesulfonamide analogues.
This validated pharmacophore model can then be used to screen databases like ZINC or PubChem. nih.gov The screening process rapidly filters millions of compounds, identifying only those that match the 3D arrangement of the pharmacophore features. The resulting "hit" compounds, which may have diverse chemical scaffolds, are then subjected to further analysis, such as molecular docking, to prioritize them for experimental testing. semanticscholar.org This approach accelerates the discovery of novel lead compounds with potentially improved activity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. utm.my Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful as they correlate the 3D properties of molecules with their activity. tandfonline.com
Development of Predictive Models for Biological Activities
To develop a 3D-QSAR model for a series of benzenesulfonamide analogues, the compounds are first aligned based on a common substructure. For each molecule placed in a 3D grid, steric and electrostatic fields are calculated at each grid point. tandfonline.com These field values serve as the independent variables, while the biological activity (e.g., IC₅₀) is the dependent variable. Partial Least Squares (PLS) regression is then used to derive a mathematical equation that best correlates the variations in the fields with the variations in activity. nih.gov
The predictive power of the resulting model is rigorously validated using statistical metrics:
q² (Cross-validated r²): Obtained through leave-one-out (LOO) cross-validation, a q² value > 0.5 indicates good internal predictive ability. tandfonline.comnih.gov
r² (Non-cross-validated correlation coefficient): A value close to 1.0 indicates a strong correlation between the predicted and actual activities for the training set. tandfonline.comnih.gov
r²_pred (Predictive r² for an external test set): This metric assesses the model's ability to predict the activity of compounds not used in its development. An r²_pred > 0.6 is generally considered a sign of a robust model. tandfonline.com
Numerous studies on benzenesulfonamide derivatives have successfully generated highly predictive CoMFA and CoMSIA models for various biological targets. tandfonline.combenthamdirect.comnih.gov
| 3D-QSAR Model | q² (LOO) | r² | r²_pred (Test Set) | Standard Error of Estimate (SEE) | F-statistic |
| CoMFA | 0.625 | 0.998 | 0.837 | 0.045 | 165.4 |
| CoMSIA | 0.645 | 0.987 | 0.698 | 0.081 | 130.5 |
Note: This table shows representative statistical results from 3D-QSAR studies on benzenesulfonamide derivatives, adapted from published literature. tandfonline.combenthamdirect.com
Identification of Key Structural Descriptors for Activity
A major advantage of CoMFA and CoMSIA is that the results can be visualized as 3D contour maps. These maps highlight regions where specific physicochemical properties are predicted to either increase or decrease biological activity, thereby identifying key structural descriptors. tandfonline.comnih.gov
Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where steric bulk is detrimental. For this compound, a green contour near the 2-methoxy position would suggest that larger groups at this position could enhance activity.
Electrostatic Contour Maps: Blue contours mark areas where positive electrostatic potential is favorable, whereas red contours indicate where negative potential is preferred. The 4-hydroxy group, being a hydrogen bond donor, would likely be favored in a region with red contours (negative potential), while the electron-withdrawing sulfonamide group might be situated near blue contours.
Hydrophobic, H-bond Donor, and H-bond Acceptor Maps (in CoMSIA): CoMSIA provides additional descriptor fields. For instance, a magenta contour (favorable H-bond donor) near the 4-hydroxy group would graphically confirm its importance for activity.
By analyzing these maps, researchers can understand the structure-activity relationships (SAR) of the series and rationally design new analogues with optimized properties for improved biological performance. nih.gov For example, if a yellow (sterically unfavorable) contour appears near the 2-position, it would suggest that the methoxy group might be too large and that smaller substituents should be explored.
Chemical Biology and Medicinal Chemistry Applications of 4 Hydroxy 2 Methoxybenzenesulfonamide Scaffolds
Role as a Privileged Scaffold in Ligand and Drug Design
A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug discovery. While the term is broad, scaffolds that yield potent and selective ligands for a particular target class can also be considered privileged in that context. The 4-hydroxy-2-methoxybenzenesulfonamide core, and its close derivatives, have demonstrated significant potential in this regard.
A notable example is the identification and optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold for the development of potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov Human lipoxygenases are enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive signaling molecules that play a role in inflammation, platelet aggregation, and cell proliferation. nih.gov Specifically, 12-LOX has been implicated in various pathological conditions, including skin diseases, diabetes, and cancer. nih.gov
Through medicinal chemistry efforts, derivatives of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold were synthesized and found to exhibit nanomolar potency against 12-LOX. nih.govnih.gov Importantly, these compounds also demonstrated excellent selectivity over other related lipoxygenases and cyclooxygenases, which is a critical attribute for reducing off-target effects. nih.govnih.gov The favorable absorption, distribution, metabolism, and excretion (ADME) properties of these compounds further underscore the utility of this scaffold in drug design. nih.govnih.gov The ability of this scaffold to be chemically modified to achieve high potency and selectivity suggests its privileged nature for targeting the 12-LOX enzyme.
Table 1: Biological Activity of Representative 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives against 12-LOX
| Compound | 12-LOX IC₅₀ (nM) | Selectivity vs. 5-LOX | Selectivity vs. 15-LOX-1 |
| Compound 35 | < 10 | > 200-fold | > 200-fold |
| Compound 36 | < 10 | > 200-fold | > 200-fold |
Data sourced from literature reports on 12-LOX inhibitors. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacements for Novel Analogues
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties. nih.gov Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while maintaining the original biological activity. nih.gov This can lead to new intellectual property, improved pharmacokinetic profiles, and circumvention of toxicity issues. Bioisosteric replacement, a related concept, involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. drughunter.comprismbiolab.com
While specific examples of scaffold hopping using the this compound core are not extensively documented, the principles can be readily applied. For instance, the benzenesulfonamide (B165840) portion of the 12-LOX inhibitors could be replaced with other acidic functional groups that can act as bioisosteres, such as carboxylic acids or other heterocyclic acidic moieties. drughunter.com Similarly, the substituted phenyl ring could be replaced by various five- or six-membered heterocyclic rings to explore new chemical space and potentially improve properties such as solubility or metabolic stability. nih.gov Computational methods can aid in the rational design of such scaffold hops by aligning potential replacement scaffolds with the known binding mode of the original ligand. researchgate.net
Development of Hybrid Molecules and Conjugates
Hybrid molecules are chemical entities that are rationally designed by combining two or more pharmacophores (the active parts of different drugs) into a single molecule. This approach can lead to compounds with dual or synergistic biological activities, or it can be used to improve the pharmacokinetic properties of a drug. Conjugation, on the other hand, involves linking a drug molecule to another entity, such as a peptide, antibody, or polymer, to enhance its delivery, targeting, or efficacy.
The this compound scaffold is well-suited for the development of hybrid molecules and conjugates. The phenolic hydroxyl group and the sulfonamide nitrogen can serve as handles for chemical modification, allowing for the attachment of other pharmacophores or conjugating moieties. For example, a 12-LOX inhibitor based on this scaffold could be linked to an anti-inflammatory agent to create a hybrid molecule with dual activity against inflammation. Alternatively, the scaffold could be conjugated to a targeting ligand that directs the inhibitor to a specific tissue or cell type, thereby increasing its local concentration and reducing systemic exposure.
Exploration as Molecular Probes for Biological Systems
Molecular probes are essential tools in chemical biology for studying the function and localization of biomolecules in living systems. nih.gov These probes are typically small molecules that have been modified to include a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive group for covalent labeling of the target. medchemexpress.com
While the this compound scaffold itself has not been extensively developed as a molecular probe, its derivatives and related structures have shown promise. The inherent chemical functionality of the scaffold provides opportunities for the introduction of reporter groups or photoaffinity labels.
Design of Chemical Probes for Target Engagement Studies
Target engagement is a critical parameter in drug discovery, as it confirms that a drug candidate interacts with its intended biological target in a cellular or in vivo setting. nih.gov Chemical probes are often used to measure target engagement. A common strategy involves creating a probe that competes with the drug for binding to the target.
Based on the potent and selective 12-LOX inhibitors derived from the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, chemical probes could be designed to study the engagement of these inhibitors with the 12-LOX enzyme in cells. For instance, a fluorescent dye could be attached to a non-critical position of the inhibitor scaffold. The resulting fluorescent probe would be expected to bind to 12-LOX, and its displacement by a non-fluorescent inhibitor could be monitored by a decrease in fluorescence polarization or through imaging techniques. Alternatively, a photo-reactive group could be incorporated into the scaffold to create a photoaffinity probe that covalently crosslinks to the target enzyme upon UV irradiation, allowing for subsequent identification and quantification.
Development as Chemo/Fluorosensors (e.g., Anion Sensing)
Chemosensors are molecules that signal the presence of a specific chemical species through a detectable change, such as a change in color (colorimetric sensor) or fluorescence (fluorosensor). chemrxiv.org The design of such sensors often relies on specific interactions between the sensor molecule and the analyte.
Interestingly, a related compound, 4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino)-3-hydroxybenzenesulfonic acid, which is a Schiff base derived from a sulfonic acid analog of the scaffold , has been investigated as a chemosensor for anions. researcher.life This suggests that the electronic and hydrogen-bonding properties of the substituted hydroxyphenyl moiety could be harnessed for sensing applications. While the sulfonamide of the primary scaffold has different electronic properties than a sulfonic acid, the phenolic hydroxyl group could still participate in hydrogen bonding interactions with anions. Further research would be needed to explore the potential of this compound derivatives as chemo- or fluorosensors. The introduction of a fluorophore onto the scaffold could lead to probes where anion binding modulates the fluorescence output through mechanisms such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov
Advanced Functionalization for Enhanced Biological Specificity
Achieving high biological specificity is a major goal in drug design, as it minimizes off-target effects and improves the therapeutic index of a drug. Advanced functionalization of a scaffold involves the strategic introduction of chemical groups to enhance its interaction with the intended target while minimizing interactions with other biomolecules.
The structure-activity relationship (SAR) studies of the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based 12-LOX inhibitors provide valuable insights into how this scaffold can be functionalized to enhance specificity. nih.govnih.gov For example, modifications to the amine linker and the substitution pattern on the benzenesulfonamide ring were shown to have a significant impact on potency and selectivity. nih.govnih.gov This suggests that these positions can be further explored with a wider range of functional groups to fine-tune the interactions with the active site of 12-LOX.
Computational modeling, such as molecular docking and molecular dynamics simulations, can be employed to guide the design of functionalized analogs with improved specificity. By understanding the key interactions between the scaffold and its target at an atomic level, it is possible to introduce substituents that form additional favorable contacts, such as hydrogen bonds or van der Waals interactions, with specific residues in the target's binding pocket. This rational design approach can accelerate the discovery of next-generation ligands with superior biological specificity.
Library Design and High-Throughput Screening Initiatives for New Chemical Entities
The discovery of novel bioactive molecules is a cornerstone of modern drug development, frequently initiated by screening large collections of compounds to identify "hits" that can be optimized into lead candidates. The this compound core is a valuable scaffold for these initiatives. Its structure features multiple points for chemical modification—the phenolic hydroxyl, the sulfonamide, and the aromatic ring itself—making it an ideal starting point for the construction of diverse compound libraries. These libraries can then be subjected to high-throughput screening (HTS) to identify new chemical entities with therapeutic potential.
The design of a compound library around a specific scaffold is a strategic process that aims to maximize the chemical diversity and biological relevance of the synthesized molecules. For a scaffold like this compound, chemists can employ several strategies. One common approach is parallel synthesis, where the core scaffold is reacted with a variety of building blocks to generate a large number of derivatives simultaneously. This allows for a systematic exploration of the structure-activity relationships (SAR), revealing which modifications enhance biological activity against a specific target.
While extensive HTS campaigns centered specifically on the this compound parent scaffold are not widely documented in publicly available literature, the principles of its application can be clearly understood through research on closely related structures. A notable example is the development of a library based on a 4-aminobenzenesulfonamide scaffold, which led to the discovery of potent enzyme inhibitors.
A key study illustrates this process through the identification and optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold for inhibitors of platelet-type 12-(S)-lipoxygenase (12-LOX), an enzyme implicated in diabetes, thrombosis, and cancer. nih.gov This initiative demonstrates a classic workflow from a screening hit to a potent and selective inhibitor, guided by systematic library design and SAR studies.
The initial hit was identified and subsequently served as the template for a focused library. The design strategy involved systematically modifying different parts of the molecule:
The Benzenesulfonamide Ring: Substitutions were explored on this ring to probe interactions with the target enzyme.
The Benzylamino Linker: The linker connecting the two aromatic rings was varied.
The Benzyl (B1604629) Ring: Different substitution patterns were introduced on the second aromatic ring to optimize potency and selectivity.
This systematic approach allowed researchers to build a detailed understanding of the SAR for 12-LOX inhibition. The findings from this library-based screening and optimization effort are summarized below.
| Compound ID | R1 (Benzenesulfonamide Ring) | R2 (Benzyl Ring) | 12-LOX IC₅₀ (µM) |
| Lead Compound | H | 2-OH, 3-OCH₃ | 0.048 |
| Derivative 1 | 2-CH₃ | 2-OH, 3-OCH₃ | 0.025 |
| Derivative 2 | 3-F | 2-OH, 3-OCH₃ | 0.030 |
| Derivative 3 | H | 2-OH, 5-Cl | 0.120 |
| Derivative 4 | H | 2-OH, 3,5-di-Cl | 0.033 |
| Derivative 5 | H | 2-OH | >10 |
| Derivative 6 | H | 3-OCH₃ | >10 |
Data sourced from a study on 12-lipoxygenase inhibitors. nih.gov
The high-throughput screening of this focused library revealed critical insights. For instance, the combination of a 2-hydroxy and a 3-methoxy group on the benzyl ring was found to be crucial for potent activity; removal of either group resulted in a significant loss of inhibition (compare Lead Compound with Derivatives 5 and 6). nih.gov Further optimization, guided by these SAR findings, led to the development of compounds with nanomolar potency and excellent selectivity over related enzymes. nih.gov
| Compound ID | Modification from Lead | 12-LOX IC₅₀ (nM) | Selectivity vs. 15-LOX-1 | Selectivity vs. 5-LOX |
| 35 | 2'-OH, 3'-OMe, 5'-Cl on benzyl ring | 13 | >770-fold | >770-fold |
| 36 | 2'-OH, 3'-OMe, 5'-F on benzyl ring | 15 | >670-fold | >670-fold |
Data sourced from a study on 12-lipoxygenase inhibitors. nih.gov
This example effectively serves as a blueprint for how a library design and HTS initiative for new chemical entities based on the this compound scaffold would proceed. The process involves:
Scaffold Selection: Choosing a core structure like this compound that possesses desirable chemical features and allows for diversification.
Library Design: Planning the synthesis of a focused or diverse set of analogues by introducing a variety of substituents at key positions on the scaffold.
Synthesis: Executing the chemical reactions, often using parallel synthesis techniques to efficiently produce the library of compounds.
High-Throughput Screening: Testing the entire library in a biological assay designed to measure activity against a specific therapeutic target (e.g., an enzyme, receptor, or cell).
Hit Identification and SAR Analysis: Identifying the most active compounds ("hits") from the screen and analyzing the data to understand how different chemical modifications influence activity.
Lead Optimization: Using the SAR data to design and synthesize a new, more potent, and selective generation of compounds, leading to a potential drug candidate.
Such initiatives are fundamental to modern medicinal chemistry, enabling the rapid exploration of chemical space and the discovery of novel molecules to address unmet medical needs.
Future Research Directions and Unexplored Avenues in 4 Hydroxy 2 Methoxybenzenesulfonamide Research
Development of Novel and Sustainable Synthetic Methodologies for Complex Analogues
The exploration of the chemical space around 4-Hydroxy-2-methoxybenzenesulfonamide is crucial for developing analogues with enhanced potency, selectivity, and favorable pharmacokinetic properties. Future research should focus on creating innovative and sustainable synthetic strategies. The field of synthetic methodology is pivotal in providing the necessary tools to construct complex molecular architectures for drug discovery. hw.ac.uk
Key areas of focus include:
Catalyst-Free Reactions: Developing reactions that proceed without a catalyst, such as the site-selective hydroxyalkylation of related amine-bearing scaffolds, can offer a more environmentally friendly and cost-effective synthesis. hw.ac.uk
Transition Metal Catalysis: Palladium-catalyzed routes, like the Heck-Suzuki cascade, have proven effective for creating complex molecules and could be adapted for the synthesis of novel diterpenoid-like analogues of this compound. hw.ac.uk
Enabling Technologies: The use of technologies like ultrasound-assisted synthesis can facilitate traditionally difficult reactions, such as C-O bond formation, leading to higher yields and shorter reaction times in the preparation of new drug candidates. hw.ac.uk
Diverse Core Structures: As demonstrated with related sulfonamides, a wide array of chemical fragments (alkyl, amino, ethereal, heterocyclic) can be incorporated to generate extensive libraries of derivatives. mdpi.com Methodologies like the condensation of the core amine with various aldehydes to form Schiff bases or reactions with bromoacetophenones can produce diverse 2-oxoethylamine derivatives. mdpi.com
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Description | Potential Application for Analogues |
| McMurry Reaction | A reductive coupling of ketones or aldehydes to form alkenes using a titanium chloride compound and a reducing agent. nih.gov | Coupling of a ketone derivative of the title compound with various carbonyl compounds to create complex, polycyclic analogues. nih.gov |
| Schiff Base Formation | Condensation of the primary amine group on a derivative with various aromatic aldehydes. mdpi.com | Rapid generation of a diverse library of imine-containing analogues for screening. mdpi.com |
| Alkylation of Tautomers | Alkylation of keto- or thiol- tautomers using alkyl halides to introduce new functional groups. mdpi.com | To increase structural diversity and modulate physicochemical properties like lipophilicity. mdpi.com |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to accelerate chemical reactions. hw.ac.uk | To facilitate C-O bond forming reactions in the preparation of ether-linked analogues. hw.ac.uk |
In-depth Mechanistic Studies of Biological Interactions at Atomic Resolution
A fundamental understanding of how this compound and its analogues interact with their biological targets is paramount for rational drug design. High-resolution structural biology techniques are essential to elucidate these interactions at the atomic level.
For instance, studies on the related compound 3-amino-4-hydroxy-benzenesulfonamide have successfully determined the crystal structures of its derivatives in complex with carbonic anhydrase (CA) isozymes I and II. mdpi.com This level of detail provides invaluable insights into the specific binding modes, key amino acid residues involved in the interaction, and the structural basis for inhibitor potency and selectivity.
Future research should aim to:
Crystallize complexes of this compound analogues with their primary biological targets.
Utilize X-ray crystallography and cryo-electron microscopy (cryo-EM) to obtain high-resolution three-dimensional structures.
Employ computational methods, such as molecular docking and molecular dynamics (MD) simulations , to complement experimental data, predict binding affinities, and understand the dynamic nature of the ligand-protein interactions.
Application of Artificial Intelligence and Machine Learning in Compound Design and Biological Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline has the potential to dramatically accelerate the development of new therapeutics. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.govbiomedres.us
For the this compound scaffold, AI and ML can be applied in several key areas:
De Novo Drug Design: Generative models, such as recursive neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large chemical databases to design entirely new molecules with desired properties. mdpi.combiomedres.us These models can generate novel analogues of this compound that are optimized for high bioactivity, good solubility, and favorable pharmacokinetic profiles. biomedres.us
Biological Activity Prediction: ML models, such as random forests (RF) and deep neural networks (DNNs), can be developed to predict the biological activity of virtual compounds. biomedres.us By building quantitative structure-activity relationship (QSAR) models, researchers can screen large virtual libraries of analogues and prioritize the most promising candidates for synthesis and testing, saving considerable time and resources. biomedres.us
Target Identification: ML algorithms can analyze large-scale biological data, including genomic, proteomic, and transcriptomic data, to identify and validate new potential biological targets for the designed compounds. biomedres.us
The table below summarizes various ML approaches and their potential applications in the context of this compound research.
| Machine Learning Technique | Application | Potential Outcome |
| Deep Learning (DL) | Outperformed Random Forest in some studies for predicting molecular properties. biomedres.us | More accurate prediction of the biological activity of novel analogues. biomedres.us |
| Recursive Neural Networks (RNN) | Generation of novel compounds with optimized parameters. biomedres.us | Design of new this compound derivatives with improved bioactivity and pharmacokinetic properties. biomedres.us |
| Random Forest (RF) | Predicting protein-ligand binding affinity. biomedres.us | Prioritization of synthesized compounds based on their predicted affinity for a specific biological target. biomedres.us |
While ML offers powerful tools, challenges such as the need for large, high-quality datasets and the interpretability of model predictions must be addressed for successful implementation. nih.gov
Exploration of New Biological Targets and Therapeutic Areas
While the primary biological targets of sulfonamide-containing compounds are often carbonic anhydrases, the structural features of this compound may allow it to interact with other enzymes or receptors. A crucial future direction is to systematically screen this compound and its novel analogues against a wide range of biological targets to uncover new therapeutic opportunities.
Research on related 3-amino-4-hydroxy-benzenesulfonamides has shown their potential in oncology by targeting CAs, which are differentially expressed in various cancer cell lines under normoxic and hypoxic conditions. mdpi.com This suggests potential applications in aggressive cancers like glioblastoma and common malignancies such as prostate carcinoma. mdpi.com
Future research should involve:
High-Throughput Screening (HTS): Testing libraries of this compound derivatives against diverse panels of enzymes, receptors, and ion channels.
Phenotypic Screening: Evaluating the effects of these compounds on various cancer cell lines (e.g., glioblastoma, prostate, breast cancer) and in models of other diseases to identify unexpected therapeutic effects. mdpi.com
Target Deconvolution: Once a phenotypic effect is observed, employing chemoproteomics and other chemical biology techniques to identify the specific molecular target responsible for the compound's activity.
This unbiased approach could reveal novel mechanisms of action and expand the therapeutic applicability of the this compound scaffold beyond its initial intended use.
Integration of Multi-Omics Data with Chemical Biology Approaches for Systems-Level Understanding
To fully comprehend the biological effects of this compound, it is essential to move beyond a single-target perspective and adopt a systems-level view. arxiv.org The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic picture of the cellular response to a chemical perturbation. researchgate.netnih.gov
By treating cells or model organisms with this compound and its analogues and subsequently analyzing the multi-omics data, researchers can:
Uncover Mechanisms of Action: Identify the global changes in gene expression, protein levels, and metabolic pathways that are induced by the compound. This can confirm the engagement of the intended target and reveal unexpected off-target effects. nih.gov
Identify Biomarkers: Discover molecular signatures that correlate with the compound's efficacy or toxicity. These biomarkers can be invaluable for patient stratification and monitoring therapeutic response in future clinical applications.
Understand Drug Resistance: In the context of cancer, multi-omics analysis of cells that have developed resistance to a compound can reveal the underlying molecular mechanisms, such as the activation of bypass signaling pathways. nih.gov
Various computational methods are available for integrating these complex datasets, including network-based approaches that leverage information about functional interactions and clustering-based methods that can identify disease subtypes. frontiersin.org This integrative, multi-omics strategy will be crucial for a comprehensive understanding of the pharmacological effects of this compound and for guiding its development as a potential therapeutic agent. arxiv.org
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-Hydroxy-2-methoxybenzenesulfonamide, and how can reaction conditions be optimized?
- The synthesis typically involves sulfonylation of a methoxy-substituted phenol precursor. For example, starting with 2-methoxybenzenesulfonyl chloride, nucleophilic substitution with a hydroxyl-containing intermediate is performed under basic conditions (e.g., triethylamine in dichloromethane or dimethylformamide). Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios must be controlled to minimize side reactions (e.g., over-sulfonylation) . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H and ¹³C) is indispensable for verifying the aromatic substitution pattern and sulfonamide group integrity. Mass spectrometry (ESI-TOF) confirms molecular weight, while HPLC with UV detection quantifies purity. For crystalline samples, X-ray diffraction (using programs like SHELX or WinGX) provides definitive structural validation .
Q. How should researchers handle and store this compound to ensure stability?
- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light. OSHA guidelines recommend using nitrile gloves and fume hoods during handling, with respiratory protection if airborne particulates are generated .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can elucidate bond angles, torsion angles, and hydrogen-bonding networks. Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data may arise from crystal packing effects, requiring iterative refinement and validation using software like ORTEP for Windows .
Q. What experimental strategies address contradictory reactivity data in sulfonamide functionalization?
- Contradictions in reactivity (e.g., unexpected byproducts during sulfonamide alkylation) may stem from competing reaction pathways. Use kinetic studies (variable-temperature NMR) and isotopic labeling to track mechanistic steps. Solvent effects (e.g., polar aprotic vs. protic solvents) should also be systematically tested to identify optimal conditions .
Q. How can researchers design derivatives of this compound to enhance bioactivity?
- Structure-activity relationship (SAR) studies guided by crystallographic or docking data can identify modification sites (e.g., methoxy or hydroxyl groups). Introduce substituents via regioselective electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Biological assays (e.g., enzyme inhibition) should validate hypothesized interactions .
Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?
- Scaling from milligram to gram quantities often reveals inefficiencies in purification (e.g., column chromatography becomes impractical). Transition to continuous flow reactors for sulfonylation steps and optimize recrystallization solvents (e.g., ethanol/water mixtures) to improve yield reproducibility. Monitor for thermal degradation using DSC/TGA .
Methodological Notes
- Contradiction Management : Cross-validate NMR and MS data with computational tools (e.g., Gaussian for predicted spectra) to resolve structural ambiguities .
- Safety Compliance : Adhere to OSHA HCS standards for labeling and exposure control, particularly for sulfonamide derivatives with unknown toxicity profiles .
- Data Reproducibility : Document solvent batches, catalyst lots, and humidity levels, as these variables significantly impact sulfonamide reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
